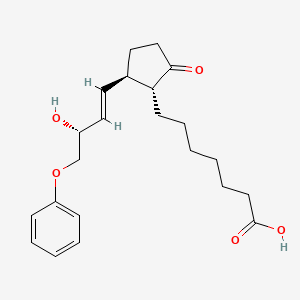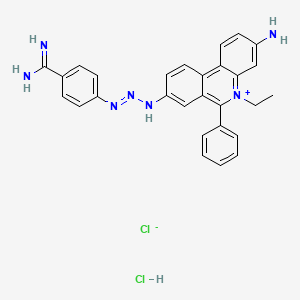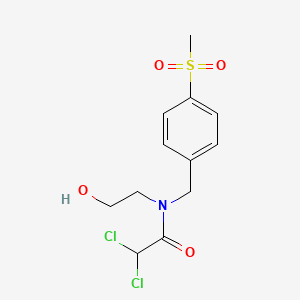
Mésalamine
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is an aminosalicylate drug used to treat inflammatory diseases of the gastrointestinal tract .
Mode of Action
It is thought to dampen the inflammatory process through its ability to inhibit prostaglandin synthesis, interfere with leukotriene synthesis, and consequent leukocyte migration as well as act as a potent scavenger of free radicals .
Biochemical Pathways
Mesalamine is speculated to decrease the synthesis of prostaglandin and leukotriene, modulating the inflammatory response derived from the cyclooxygenase and lipooxygenase pathways . It appears to act locally on colonic mucosa .
Pharmacokinetics
After oral dosing, the median terminal half-life values for Mesalamine are usually about 25 hours, but are variable, ranging from 1.5 to 296 hours . Mesalamine is known to be substantially excreted by the kidney . It is rapidly and extensively metabolized in the intestinal mucosal wall and the liver .
Result of Action
Mesalamine is used to treat inflammatory bowel disease, including ulcerative colitis and Crohn’s disease . It acts by inhibiting the production of cyclo-oxygenase and prostaglandin, thromboxane synthetase, platelet activating factor synthetase, and interleukin-1 by macrophages . So, it reduces the acute inflammatory response in inflammatory bowel disease .
Action Environment
Mesalamine is a synthetic drug from the family of nonsteroidal anti-inflammatory drugs (NSAIDs) used for inflammatory diseases of the gastrointestinal tract . It has been used for over 40 years to treat inflammatory bowel disease (IBD) (ulcerative colitis (UC), and mild to moderate Crohn’s disease) . It is separated in the large intestine by bacteria containing the enzyme azoreductases . This synthetic compound, which belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs), is an anti-oxidant with high biological activity among NSAIDs .
Applications De Recherche Scientifique
5-Aminosalicylic acid has a wide range of scientific research applications:
Analyse Biochimique
Biochemical Properties
Mesalamine acts by inhibiting the production of cyclo-oxygenase and prostaglandin, thromboxane synthetase, platelet activating factor synthetase, and interleukin-1 by macrophages . This reduces the acute inflammatory response in inflammatory bowel disease. The production of immunoglobulin by plasma cells is also decreased .
Cellular Effects
Mesalamine influences cell function by reducing the acute inflammatory response in inflammatory bowel disease . It decreases the production of immunoglobulin by plasma cells, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of Mesalamine involves the inhibition of cyclo-oxygenase and prostaglandin, thromboxane synthetase, platelet activating factor synthetase, and interleukin-1 by macrophages . This leads to a decrease in the production of immunoglobulin by plasma cells .
Temporal Effects in Laboratory Settings
It is known that the absorbed Mesalamine is rapidly acetylated in the gut mucosal wall and by the liver .
Metabolic Pathways
Mesalamine is involved in the metabolic pathways that inhibit the production of cyclo-oxygenase and prostaglandin, thromboxane synthetase, platelet activating factor synthetase, and interleukin-1 by macrophages .
Transport and Distribution
Mesalamine is absorbed and rapidly acetylated in the gut mucosal wall and by the liver . It is excreted mainly by the kidney as N-acetyl-5-aminosalicylic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Aminosalicylic acid can be synthesized through various methods. One common synthetic route involves the nitration of salicylic acid to produce 5-nitrosalicylic acid, which is then reduced to 5-aminosalicylic acid using a reducing agent such as iron powder in the presence of hydrochloric acid . Another method involves the diazotization of 3-aminophenol followed by a Sandmeyer reaction to introduce the carboxyl group .
Industrial Production Methods
Industrial production of mesalamine typically involves the same synthetic routes but on a larger scale. The process includes stringent purification steps to ensure the final product’s purity and efficacy . High-performance liquid chromatography (HPLC) is often used to validate the purity of mesalamine in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminosalicylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: 5-Aminosalicylic acid can undergo substitution reactions, particularly in the presence of diazonium salts.
Major Products
The major products formed from these reactions include various derivatives of mesalamine, such as N-acetyl-5-aminosalicylic acid, which is a common metabolite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfasalazine: A prodrug that is metabolized into mesalamine and sulfapyridine in the colon.
Olsalazine: A dimer of mesalamine that is cleaved in the colon to release two molecules of mesalamine.
Balsalazide: Another prodrug that releases mesalamine in the colon.
Uniqueness
5-Aminosalicylic acid is unique among these compounds because it is the active moiety responsible for the therapeutic effects. Unlike sulfasalazine and balsalazide, mesalamine does not require metabolic activation in the colon, making it effective in both oral and rectal formulations .
Propriétés
IUPAC Name |
5-amino-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOPZPXVLCULAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Record name | 5-AMINOSALICYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19803 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | mesalazine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Mesalazine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35589-28-7 (mono-hydrochloride salt), 6291-36-7 (hydrochloride) | |
| Record name | Mesalamine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5024506 | |
| Record name | 5-Aminosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
5-aminosalicylic acid appears as odorless white to pinkish crystals or purplish-tan powder. Aqueous solutions acidic (pH approximately 4.1 at 0.8 mg/L water). (NTP, 1992), White to pinkish solid; [Merck Index] Purplish tan solid; [NTP] Powder; [Alfa Aesar MSDS], Solid | |
| Record name | 5-AMINOSALICYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19803 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mesalamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Mesalazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acid, Insoluble in ethanol, 1.22e+01 g/L | |
| Record name | 5-AMINOSALICYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19803 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mesalazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00244 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MESALAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mesalazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000006 [mmHg] | |
| Record name | Mesalamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Although the mechanism of action of mesalazine is not fully understood, it is believed to possess a topical anti-inflammatory effect on colonic epithelial cells. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes and hydroxyeicosatetraenoic acids, is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalazine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin production in the colon. Furthermore, mesalazine also has the potential to inhibit the activation of Nuclear Factor kappa B (NFkB) and consequently the production of key pro-inflammatory cytokines. It has been proposed that reduced expression of PPAR gamma nuclear receptors (gamma form of peroxisome proliferator-activated receptors) may be implicated in ulcerative colitis, and that mesalazine produces pharmacodynamic effects through direct activation of PPAR gamma receptors in the colonic/rectal epithelium. Other research also showed the potential involvement of inducible NO synthase (iNOS) and that mesalazine can inhibit this enzyme to amiliorate the enteropathy in inflammatory bowel diseases. Moreover, since increased leukocyte migration, abnormal cytokine production, increased production of arachidonic acid metabolites, particularly leukotriene B4, and increased free radical formation in the inflamed intestinal tissue are all present in patients with inflammatory bowel disease it is also believed that mesalazine has in-vitro and in-vivo pharmacological effects that inhibit leukocyte chemotaxis, decrease cytokine and leukotriene production and scavenge for free radicals., Mesalamine is effective in the treatment of inflammatory bowel diseases. However, the mechanisms of action of mesalamine remain unclear. IEC-6 and IRD-98, nontransformed rat small intestinal epithelial cell lines, were used to examine the effect of mesalamine on the expression of manganese superoxide dismutase (MnSOD). Rats were given mesalamine enemas to determine the effect on colonic MnSOD expression. Treatment with mesalamine at 0.02 or 2 mg/mL induced MnSOD mRNA levels 2.67-fold or 5.66-fold, respectively. Inhibition of 5-lipoxygenase activating protein with MK-886 or cyclooxygenase with indomethacin did not influence the level of MnSOD mRNA. Nuclear run-on experiments demonstrated an increase in de novo transcription following treatment with mesalamine. MnSOD protein levels were induced 2-fold at 24 hr and 4.23-fold at 48 hr following treatment with 1 mg/mL mesalamine. Mesalamine increased MnSOD 1.7-fold in vivo. Pretreatment with mesalamine significantly protected IRD-98 cells from tumor necrosis factor-alpha cytotoxicity. This is the first example of transcriptional gene regulation by mesalamine. The induction of MnSOD by mesalamine may contribute to the therapeutic mechanism of mesalamine., Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase and lipoxygenase pathways, is increased in patients with inflammatory bowel disease. Mesalamine appears to diminish inflammation by inhibiting cyclooxygenase and lipoxygenase, thereby decreasing the production of prostaglandins, and leukotrienes and hydroxyeicosatetraenoic acids (HETs), respectively. It is also believed that mesalamine acts aas a scavenger of oxygen-derived free radicals, which are produced in greater numbers in patients with inflammatory bowel disease., Derivatives of 5-aminosalicylic acid (mesalamine) represent a mainstay in inflammatory bowel disease therapy, yet the precise mechanism of their therapeutic action is unknown. Because tumor necrosis factor (TNF)-alpha is important in the pathogenesis of inflammatory bowel disease, we investigated the effect of mesalamine on TNF-alpha-regulated signal transduction and proliferation in intestinal epithelial cells. Young adult mouse colon cells were studied with TNF-alpha, epidermal growth factor, or ceramide in the presence or absence of mesalamine. Proliferation was studied by hemocytometry. Mitogen-activated protein (MAP) kinase activation and IkappaBalpha expression were determined by Western blot analysis. Nuclear transcription factor kappaB (NF-kappaB) nuclear translocation was determined by confocal laser immunofluorescent microscopy. The antiproliferative effects of TNF-alpha were blocked by mesalamine. TNF-alpha and ceramide activation of MAP kinase were inhibited by mesalamine, whereas epidermal growth factor activation of MAP kinase was unaffected. TNF-alpha-stimulated NF-kappaB activation and nuclear translocation and the degradation of Ikappa-Balpha were blocked by mesalamine. Mesalamine inhibits TNF-alpha-mediated effects on intestinal epithelial cell proliferation and activation of MAP kinase and NF-kappaB. Therefore, it may function as a therapeutic agent based on its ability to disrupt critical signal transduction events in the intestinal cell necessary for perpetuation of the chronic inflammatory state. | |
| Record name | Mesalazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00244 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MESALAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to pinkish crystals | |
CAS No. |
89-57-6 | |
| Record name | 5-AMINOSALICYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19803 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Aminosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesalamine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesalazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00244 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mesalamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | mesalamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 5-amino-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Aminosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESALAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q81I59GXC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MESALAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mesalazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
536 °F (decomposes) (NTP, 1992), 260-280 °C, 283 °C | |
| Record name | 5-AMINOSALICYLIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19803 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mesalazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00244 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MESALAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mesalazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014389 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact mechanism is not fully elucidated, mesalamine is thought to act topically on the inflamed colonic mucosa to exert its anti-inflammatory effects. It is believed to work primarily by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes. [] Additionally, mesalamine has been shown to scavenge reactive oxygen species and inhibit the activation of nuclear factor-κB, further contributing to its anti-inflammatory activity. []
ANone: Research suggests that mesalamine can reduce beta-catenin activation in chronic ulcerative colitis. This is significant because beta-catenin is involved in intestinal progenitor cell activation and has been linked to colitis-associated cancer. []
ANone: Mesalamine has been shown to directly degrade PN, a potent oxidant implicated in gut inflammation and epithelial cell apoptosis. This interaction may contribute to the protective effects of mesalamine against PN-induced cell injury. []
ANone: Mesalamine, also known as 5-aminosalicylic acid, has the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol.
ANone: Yes, mesalamine requires direct contact with the inflamed colonic mucosa for optimal efficacy, but it can be absorbed in the upper gastrointestinal tract, potentially leading to reduced efficacy and systemic side effects. To circumvent this, various delivery systems and formulations have been developed. [, ]
ANone: While mesalamine doesn't inherently function as a catalyst, research has shown its susceptibility to enzymatic oxidation by certain oxidases like peroxidase and ceruloplasmin. These enzymes can oxidize mesalamine to its corresponding quinone-imine, a process that might be implicated in some of its side effects. []
ANone: While the provided abstracts don't delve into specific computational studies, computational chemistry can be valuable in drug discovery and development. It can be used to model the interaction of mesalamine with its targets, predict potential metabolites, and design novel derivatives with improved properties.
ANone: Studies focusing on mesalamine derivatives have shown that structural modifications can significantly influence its properties. For example, the derivative 2-methoxy-5-amino-N-hydroxybenzamide (2-14) exhibited a 10-fold greater potency in inhibiting CRC cell proliferation compared to mesalamine. This highlights the potential of SAR studies in designing more potent and effective mesalamine analogs. []
ANone: Numerous strategies have been employed, including:
- Azo-bond prodrug carriers: Sulfasalazine, a prodrug of mesalamine, utilizes this approach. [, ]
- pH-dependent dissolution: This method relies on coatings that dissolve at a specific pH range found in the distal small intestine or colon, releasing mesalamine in the desired location. Examples include Asacol and Asacol HD. [, , ]
- Moisture-sensitive product dispersion: Certain formulations use matrices that release mesalamine upon contact with moisture in the colon. []
- Multi-Matrix System (MMX®) technology: This innovative technology uses a combination of hydrophilic and lipophilic matrices to achieve controlled release of mesalamine throughout the colon, allowing for once-daily dosing. This formulation is marketed under brand names like Lialda, Mezavant, and Mesavancol. [, , , ]
ANone: Once-daily formulations offer several potential benefits, including:
- Improved patient adherence: Simpler regimens are associated with better medication adherence. [, ]
- Consistent drug delivery: Controlled-release mechanisms provide a more consistent delivery of mesalamine to the colon, potentially improving efficacy. [, ]
- Reduced pill burden: Taking fewer pills per day can improve convenience and reduce the likelihood of missed doses. [, ]
ANone: While the provided abstracts don't explicitly mention SHE regulations, adherence to strict safety protocols, ethical considerations, and environmental impact assessments are paramount in all stages of drug development and manufacturing.
ANone: Mesalamine exhibits variable absorption throughout the gastrointestinal tract. It is primarily absorbed in the small intestine, and a portion reaches the colon, where it exerts its therapeutic effects. [] It undergoes acetylation in the gut wall and liver, forming N-acetyl mesalamine, the primary metabolite. Both mesalamine and its metabolite are excreted mainly in urine and feces. [, ]
ANone: Studies indicate that prior or concomitant use of prednisone can negatively impact the success of topical mesalamine treatment. Additionally, factors such as disease extent and baseline disease severity might influence treatment responsiveness. []
ANone: Researchers often use animal models to investigate the chemopreventive potential of mesalamine and its derivatives. For example, the azoxymethane/dextran sulfate sodium-induced mouse model is commonly employed to study colitis-associated colorectal cancer. []
ANone: Yes, numerous clinical trials have been conducted to assess the efficacy and safety of mesalamine in ulcerative colitis. These trials have investigated various formulations and doses of mesalamine for both induction and maintenance of remission. [, , , , , , , , ]
ANone: While mesalamine is generally effective, some patients may experience a loss of response or become refractory to treatment over time. The exact mechanisms of this are not fully understood, and further research is needed in this area.
ANone: While generally considered safe, mesalamine can cause adverse effects, with the most common being gastrointestinal disturbances like nausea, diarrhea, and abdominal pain. Rarer but potentially serious side effects include pancreatitis, nephritis, and blood dyscrasias. Regular monitoring of liver and kidney function is important during treatment. [, , , ]
ANone: Yes, research continues to explore innovative drug delivery strategies to improve the targeted delivery of mesalamine to the colon. This includes the development of novel formulations like nanoparticles, microspheres, and hydrogels that can enhance drug release and absorption specifically in the inflamed colonic mucosa. [, ]
ANone: Emerging research suggests a potential role for microRNAs (miRNAs) as biomarkers for therapeutic response to mesalamine. For instance, downregulation of miR-206 expression has been linked to histologic improvement in UC patients undergoing long-term mesalamine treatment. []
ANone: Several analytical methods have been developed and validated for the quantification of mesalamine and its metabolites in biological fluids like plasma and human milk. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used technique due to its high sensitivity and specificity. [, ]
ANone: While the provided abstracts don't delve into the environmental aspects, assessing the potential ecological impact of pharmaceuticals is crucial. This includes evaluating the biodegradability of mesalamine and its metabolites and their potential effects on aquatic life and ecosystems.
ANone: The dissolution rate and solubility of mesalamine can vary significantly depending on the formulation and the physicochemical properties of the drug and excipients used. For instance, solid dispersions of mesalamine with polyethylene glycols (PEGs) have been shown to significantly enhance its dissolution rate and aqueous solubility, potentially improving bioavailability. []
ANone: Validation of analytical methods ensures accuracy, precision, and reliability of the results. This typically involves assessing parameters like linearity, range, accuracy, precision, specificity, sensitivity, limit of detection, limit of quantification, robustness, and stability. [, ]
ANone: Stringent quality control measures are implemented throughout the development, manufacturing, and distribution of mesalamine products. These measures adhere to regulatory guidelines and involve rigorous testing to ensure the identity, purity, potency, and stability of the drug product.
ANone: While generally well-tolerated, mesalamine has been associated with rare hypersensitivity reactions, indicating the possibility of immune system involvement. The exact mechanisms underlying these reactions are not completely understood and require further investigation. [, ]
ANone: While the provided abstracts don't explicitly address transporter interactions, it's important to consider them. Drug transporters play a crucial role in the absorption, distribution, and elimination of drugs. Studying the interaction of mesalamine with transporters like P-glycoprotein (P-gp) can provide insights into its pharmacokinetic profile and potential for drug interactions.
ANone: Yes, alternative treatments include:
- Corticosteroids: These are potent anti-inflammatory drugs used to induce remission in moderate to severe UC. Examples include prednisone and budesonide. [, , ]
- Immunomodulators: These drugs suppress the immune system to reduce inflammation. Examples include azathioprine (AZA) and 6-mercaptopurine (6-MP). [, , ]
- Biologics: This class of drugs targets specific inflammatory pathways. Examples include infliximab and adalimumab. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

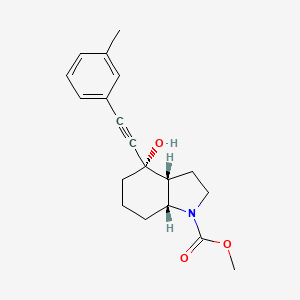
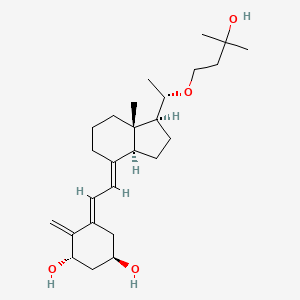
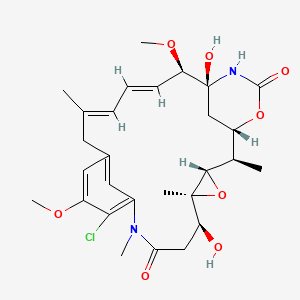

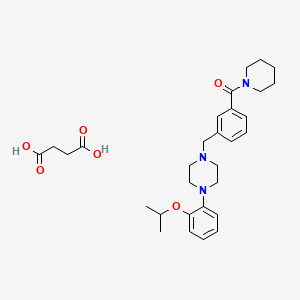
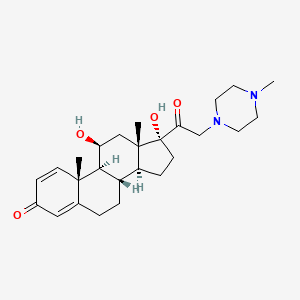
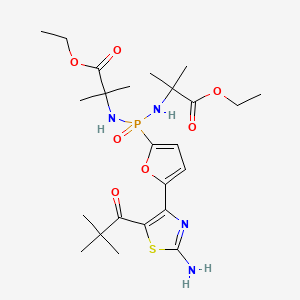
![triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide](/img/structure/B1676236.png)
![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)
